9-(4-Bromophenyl)phenanthrene
Overview
Description
9-(4-Bromophenyl)phenanthrene is a chemical compound with a molecular formula of C20H13Br . It belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and consists of three fused benzene rings . The compound exhibits fluorescence properties under UV light .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenanthrene core with a bromophenyl group attached at the 9th carbon position . This bromine substitution imparts different reactivity and chemical behavior compared to its parent compound, phenanthrene .Chemical Reactions Analysis
This compound can undergo various substitution reactions, including nucleophilic aromatic substitution and coupling reactions . The presence of the bromine atom at the 9th carbon position of the phenanthrene structure affects its reactivity .Physical and Chemical Properties Analysis
This compound is a solid at room temperature with a high melting point . It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and acetone . The compound exhibits strong blue fluorescence when exposed to ultraviolet (UV) light .Scientific Research Applications
Palladium Detection
A significant application of 9-bromophenanthrene (9-BrP) is in the detection of trace palladium (Pd). 9-BrP, when used as a fluorescence probe, undergoes a catalytic reaction under the influence of Pd^2+ to convert into phenanthrene. This transformation results in enhanced fluorescence, which correlates positively with the concentration of Pd^2+. This method has demonstrated effectiveness in detecting and recovering Pd in various environments such as lake water and soil, showcasing its potential for routine determination of Pd (Qin Jun et al., 2016).
Atmospheric Chemistry Research
The reaction of phenanthrene (Phen) with the OH radical, especially in the presence of NOx, leads to the formation of various oxidized products. This reaction is crucial for understanding atmospheric chemistry and air pollution. Products like 9-fluorenone, phenanthrols, and phenanthrenequinones, identified in this study, indicate the potential impact of these compounds on human health when associated with atmospheric particles (Ji-Yi Lee & D. Lane, 2010).
Material Science
In material science, 9-BrP is used to understand phosphorescent behaviors in crystals. The study of 9-BrP crystals, which form herringbone chain structures, is significant for applications in luminescent materials. Understanding the impact of interactions like π–π and C–H⋯π hydrogen bonds on the luminescent behaviors of these crystals can lead to advancements in materials used for lighting, sensors, and displays (Qing Zhu et al., 2014).
Organic Synthesis
9-BrP is pivotal in the synthesis of organic compounds. It is used in various reactions to create phenanthrene derivatives, which are integral to the production of pharmaceuticals and organic materials. The ability to selectively synthesize these compounds, as demonstrated in various studies, opens up possibilities for creating specialized organic molecules for diverse applications (A. Matsumoto et al., 2011).
Biochemistry and Pharmacology
9-BrP also finds applications in biochemistry, particularly in studies involving protein interactions. For instance, its interaction with human serum albumin (HSA) provides insights into the potential effects of hydroxyl metabolites on biomacromolecules. This information is crucial for understanding the behavior of these compounds in biological systems (Jing Zhang et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
9-(4-bromophenyl)phenanthrene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-16-11-9-14(10-12-16)20-13-15-5-1-2-6-17(15)18-7-3-4-8-19(18)20/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAFCDUOMYNXTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307484 | |
Record name | 9-(4-Bromophenyl)phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853945-49-0 | |
Record name | 9-(4-Bromophenyl)phenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853945-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(4-Bromophenyl)phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.